3-Amino-5-methylhexane-1,2-diol
Description
Contextualization within the Field of Chiral Amino Diols
Chiral amino diols are a class of organic compounds that feature both an amino group and two hydroxyl groups attached to a chiral scaffold. These molecules are of significant interest in synthetic and medicinal chemistry due to their trifunctional nature, which allows for a variety of chemical transformations and interactions. They can act as versatile building blocks, or synthons, for the construction of more complex chiral molecules. The relative orientation of the amino and diol functionalities (e.g., 1,2-, 1,3-, or 1,4-amino diols) dictates their conformational preferences and reactivity, making them valuable tools in asymmetric synthesis.
Significance of Stereodefined Amino Diols in Organic Synthesis
The importance of stereodefined amino diols in organic synthesis cannot be overstated. Their ability to control the stereochemical outcome of chemical reactions is a cornerstone of modern drug discovery and materials science. nih.govacs.org Chiral amino diols are frequently employed as:
Chiral Auxiliaries: Temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chirality is established, the auxiliary can be cleaved and recovered.
Chiral Ligands: Coordinated to metal centers to create chiral catalysts for a wide range of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.govnih.gov
Chiral Building Blocks: Incorporated as a core structural motif in the total synthesis of complex natural products and pharmaceutically active compounds. nih.govacs.org
The presence of both a Lewis basic amino group and Lewis acidic/hydrogen-bond donating hydroxyl groups allows for multiple points of interaction, leading to highly organized transition states and excellent stereocontrol.
Academic Research Overview of 3-Amino-5-methylhexane-1,2-diol
The lack of extensive research on this specific molecule does not diminish its potential importance. Often, the exploration of a particular chemical space happens incrementally. The established utility of structurally similar compounds suggests that this compound could be a valuable, yet underexplored, tool for synthetic chemists.
To provide a clearer understanding of its fundamental properties, the following table presents computed data for isomers of this compound. It is crucial to note that these values are for related compounds and should be considered as approximations for the title compound.
| Property | Value (for 3-Amino-2-methylhexane-1,5-diol) | Value (for 1-Amino-5-methylhexane-2,3-diol) |
| Molecular Formula | C7H17NO2 | C7H17NO2 |
| Molecular Weight | 147.22 g/mol | 147.22 g/mol |
| XLogP3 | -0.4 | -0.3 |
| Hydrogen Bond Donor Count | 3 | 3 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 5 | 5 |
| Exact Mass | 147.125929 g/mol | 147.125929 g/mol |
| Topological Polar Surface Area | 66.5 Ų | 66.5 Ų |
Data sourced from PubChem for isomeric compounds. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-amino-5-methylhexane-1,2-diol |
InChI |
InChI=1S/C7H17NO2/c1-5(2)3-6(8)7(10)4-9/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
OMCIQBXZJIKYIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(CO)O)N |
Origin of Product |
United States |
Retrosynthetic Analysis and Synthetic Strategy for 3 Amino 5 Methylhexane 1,2 Diol
Key Stereocenters and Functional Group Interconversions
The structure of 3-Amino-5-methylhexane-1,2-diol features a hexane (B92381) backbone substituted with an amino group at the C3 position and hydroxyl groups at the C1 and C2 positions. The molecule possesses three stereocenters at carbons C2, C3, and C5. The presence of the vicinal amino alcohol (amino diol) moiety is a key structural feature that dictates the synthetic approach.
Functional group interconversion (FGI) is a powerful strategy in retrosynthesis that allows for the simplification of a target molecule by converting one functional group into another that is easier to disconnect or construct. lkouniv.ac.infiveable.me For this compound, several FGIs can be envisioned to facilitate the retrosynthetic analysis.
A primary consideration is the transformation of the amino group. For instance, the amino group can be retrosynthetically derived from a nitro group, an azide (B81097), or a protected amine. ub.eduvanderbilt.edu The vicinal diol can be traced back to an alkene through an oxidation reaction, such as dihydroxylation. wikipedia.org
Table 1: Potential Functional Group Interconversions for this compound
| Target Functional Group | Precursor Functional Group | Forward Reaction | Retrosynthetic Step (FGI) |
| Amino (-NH₂) | Nitro (-NO₂) | Reduction | Oxidation |
| Amino (-NH₂) | Azide (-N₃) | Reduction | Azidation |
| Vicinal Diol (-CH(OH)CH(OH)-) | Alkene (-CH=CH-) | Dihydroxylation | Dehydration |
These FGIs simplify the target structure, leading to precursors that are more amenable to carbon-carbon bond disconnections.
Disconnection Approaches to the Hexane Backbone and Amino Diol Moiety
The disconnection approach involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond cleavages. lkouniv.ac.incgiar.orgslideshare.net For this compound, the disconnection strategy must address both the construction of the hexane backbone and the stereoselective installation of the amino diol functionality.
A logical primary disconnection is at the C3-C4 bond, breaking the molecule into two smaller fragments. This disconnection corresponds to a nucleophilic addition to a carbonyl compound in the forward synthesis. Another key disconnection is at the C2-C3 bond, which represents the formation of the bond between the carbon bearing the amino group and the one with a hydroxyl group.
Table 2: Disconnection Approaches for this compound
| Disconnection | Synthons | Synthetic Equivalents | Corresponding Forward Reaction |
| C3-C4 Bond | Acyl anion synthon at C3 and an electrophilic synthon at C4 | A protected cyanohydrin or a nitroalkane | Aldol-type condensation or nitroaldol (Henry) reaction |
| C2-C3 Bond | An enolate or equivalent at C2 and an imine or equivalent at C3 | A protected α-hydroxy aldehyde or ketone and an amine | Mannich-type reaction or addition of a nucleophile to an imine |
| C-N Bond | An electrophilic carbon at C3 and a nucleophilic nitrogen source | An epoxide or a dihaloalkane and ammonia (B1221849) or a protected amine | Ring-opening of an epoxide or nucleophilic substitution |
These disconnection strategies provide a roadmap for the assembly of the carbon skeleton and the introduction of the required functional groups.
Strategic Considerations for Enantioselective and Diastereoselective Synthesis
With three stereocenters, the synthesis of a single stereoisomer of this compound requires precise control over both enantioselectivity and diastereoselectivity.
Enantioselective Synthesis: The introduction of chirality can be achieved through several methods. One common approach is the use of a chiral auxiliary, which is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and is subsequently removed. Another powerful technique is asymmetric catalysis, which employs a chiral catalyst to generate a stereodefined product. For the synthesis of chiral amino alcohols, enantioselective methods such as the Sharpless asymmetric dihydroxylation of an allylic amine precursor or the catalytic asymmetric aminohydroxylation of an alkene can be employed. acs.orgmdpi.comacs.org
Diastereoselective Synthesis: Once one stereocenter is set, subsequent stereocenters must be introduced with a specific relative configuration. This can be achieved through substrate-controlled diastereoselection, where the existing stereocenter directs the approach of the reagent. For instance, the reduction of a ketone precursor to the corresponding alcohol can be influenced by adjacent stereocenters. Alternatively, reagent-controlled diastereoselection can be used, where the choice of reagent dictates the stereochemical outcome.
The synthesis of the vicinal amino alcohol moiety often relies on stereoselective methods. For example, the diastereoselective reduction of an α-amino ketone or the ring-opening of a chiral epoxide with an amine can provide the desired diastereomer. acs.org The relative stereochemistry of the diol can be controlled by the choice of dihydroxylation method (e.g., syn or anti-dihydroxylation).
A well-defined strategy would likely involve establishing the stereocenter at C5 early in the synthesis, potentially from a chiral pool starting material like a derivative of isovaleraldehyde. This established stereocenter would then be used to influence the stereochemical outcome of subsequent reactions to form the C2 and C3 stereocenters.
Advanced Synthetic Methodologies for 3 Amino 5 Methylhexane 1,2 Diol
Asymmetric Synthesis Approaches
Chiral Catalyst-Mediated Reactions
The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched products from prochiral starting materials. alfachemic.com These catalysts create a chiral environment that directs the stereochemical outcome of the reaction.
Enantioselective addition reactions to carbonyl compounds are a powerful tool for the construction of chiral alcohols, which are versatile intermediates in the synthesis of complex molecules like 3-Amino-5-methylhexane-1,2-diol. A plausible synthetic route could involve the asymmetric addition of a nucleophile to a suitable α-hydroxy ketone or a related precursor. Chiral ligands, often in complex with a metal, can facilitate high levels of stereocontrol.
For instance, the use of chiral diol-based organocatalysts, such as derivatives of BINOL and TADDOL, has been shown to be effective in catalyzing enantioselective additions to carbonyls. nih.gov These catalysts can activate substrates through transient interactions, directing the approach of the nucleophile. nih.gov A hypothetical reaction to generate a precursor to this compound could involve the enantioselective addition of a cyanide equivalent to an appropriate aldehyde, followed by reduction and further functional group manipulation.
| Catalyst System | Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Chiral Diol/Metal Complex | α-Amino aldehyde | Organometallic reagent | >95:5 | >99% |
| Proline-derived organocatalyst | Ketone | Aldehyde | up to 90:10 | up to 94% |
This table presents hypothetical data based on typical results for similar reactions reported in the literature.
Allylboration of carbonyls and imines is a highly effective method for the synthesis of homoallylic alcohols and amines with excellent stereocontrol. acs.orgacs.org This reaction proceeds through a Zimmerman-Traxler transition state, which accounts for the high stereoselectivity observed. acs.org For the synthesis of this compound, a stereocontrolled allyl boronate addition to an appropriate imine or aldehyde could establish two of the required stereocenters in a single step.
The use of chiral allylboronates or a chiral catalyst in conjunction with an achiral allylboronate can afford high levels of enantioselectivity. acs.org For example, the reaction of a chiral diol-activated allylboronate with an imine derived from 3-methylbutanal could provide a key intermediate. Subsequent dihydroxylation of the resulting homoallylic amine would yield the desired this compound.
| Allylboron Reagent | Substrate | Catalyst/Additive | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Chiral Diisopinocampheylborane | Aldehyde | None | >98:2 | >99% |
| Achiral Allylboronate | Imine | Chiral Diol Catalyst | >95:5 | up to 98% |
This table illustrates expected outcomes for stereocontrolled allyl boronate additions based on existing literature for analogous systems.
Chiral Auxiliary-Controlled Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. This strategy is widely used in asymmetric synthesis. nih.gov
In a potential synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a carboxylic acid precursor. wikipedia.org Diastereoselective alkylation of the enolate of this chiral imide with a suitable electrophile would set one of the stereocenters. Subsequent transformations, including reduction of the carbonyl group and cleavage of the auxiliary, would lead to a chiral intermediate en route to the final product.
| Chiral Auxiliary | Reaction Type | Electrophile/Reagent | Diastereoselectivity |
| Evans Oxazolidinone | Alkylation | Alkyl Halide | >98% |
| (S,S)-Cyclohexane-1,2-diol | Alkylation of β-keto ester | Alkyl Halide | 92->95% |
| Camphorsultam | Michael Addition | α,β-Unsaturated Ester | High |
Data in this table is representative of the high diastereoselectivity achievable with chiral auxiliaries in various reaction types.
Asymmetric Halolactonization Precursors
Asymmetric halolactonization is a powerful method for the synthesis of chiral lactones, which can serve as versatile precursors to a variety of functionalized molecules, including amino diols. This reaction involves the electrophilic addition of a halogen and an intramolecular nucleophilic attack by a carboxylate onto an alkene. The stereochemistry of the newly formed centers can be controlled by the use of a chiral substrate or a chiral catalyst.
A synthetic approach to this compound using this methodology could start with an appropriately substituted unsaturated carboxylic acid. Asymmetric halolactonization would generate a chiral halolactone. Subsequent nucleophilic displacement of the halide with an azide (B81097), followed by reduction and lactone opening, would provide the target amino diol.
| Substrate | Halogen Source | Chiral Promoter | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| γ,δ-Unsaturated Acid | N-Iodosuccinimide | Chiral Lewis Acid | >90:10 | up to 95% |
| Chiral γ,δ-Unsaturated Ester | Iodine | None (substrate control) | >95:5 | N/A |
This table provides plausible data for asymmetric halolactonization reactions based on established methodologies.
Diastereoselective Radical Additions to Chiral α-Hydroxyhydrazones
Radical additions to C=N bonds offer a valuable method for the formation of C-C bonds and the synthesis of amines. nih.gov The stereochemical control of these reactions has been a significant challenge, but the use of chiral hydrazones has emerged as an effective strategy. nih.govsemanticscholar.org
For the synthesis of this compound, a chiral α-hydroxyhydrazone could be prepared from a suitable chiral hydrazine and a ketone precursor. The diastereoselective addition of a radical, generated from an alkyl halide, to the C=N bond of the hydrazone would establish a new stereocenter with high stereocontrol. nih.gov The chiral auxiliary would then be cleaved to reveal the amine, and subsequent functional group manipulations would lead to the final 1,2-diol. A silicon tether can also be employed to link the radical precursor to the chiral α-hydroxyhydrazone, allowing for stereocontrolled intramolecular radical cyclization. nih.gov
| Hydrazone Precursor | Radical Source | Reaction Conditions | Diastereomeric Ratio (d.r.) |
| Chiral N-Acylhydrazone | Alkyl Halide | Manganese- or tin-mediated | High |
| Chiral α-Hydroxyhydrazone with Silicon Tether | Tethered Radical Precursor | Stannyl- or thiyl-mediated cyclization | High |
The data presented in this table reflects the high levels of diastereoselectivity often observed in radical additions to chiral hydrazones.
Regioselective and Stereoselective Epoxide Ring-Opening Reactions
The ring-opening of epoxides with nitrogen nucleophiles is a cornerstone strategy for the synthesis of β-amino alcohols. rsc.orgrsc.orgscielo.org.mx This approach is particularly valuable due to the high reactivity of the strained epoxide ring and the potential for excellent stereochemical control. The synthesis of this compound via this method would likely commence from a chiral epoxide precursor, such as (S)-2-isobutyl-2-((R)-oxiran-2-yl)ethanol, to establish the desired stereochemistry.
The critical step in this synthesis is the nucleophilic attack of an amine or ammonia (B1221849) equivalent at one of the two electrophilic carbons of the epoxide ring. For unsymmetrical epoxides, the regioselectivity of this attack is a key challenge. rroij.com Nucleophilic attack can occur at the sterically less hindered carbon atom, a principle often exploited in synthetic strategies. rroij.com The reaction can be influenced by a variety of catalysts, including Lewis acids, which activate the epoxide ring towards nucleophilic attack, and solid-supported catalysts like silica-bonded S-sulfonic acid, which can facilitate the reaction under solvent-free conditions. rsc.orgscielo.org.mx Metal- and solvent-free protocols, for instance using acetic acid as a mediator, have also been developed to afford β-amino alcohols with high yields and excellent regioselectivity. rsc.orgrsc.org
The stereochemistry of the starting epoxide is transferred to the product, as the ring-opening typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. Therefore, the synthesis of an enantiomerically pure this compound necessitates a highly stereoselective epoxidation method to generate the initial substrate, followed by a controlled and highly regioselective aminolysis step. ursa.cat
| Catalyst/Mediator | Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| Acetic Acid | Metal- and solvent-free, room temperature or elevated for hindered substrates | High yields, excellent regioselectivity, environmentally friendly. rsc.orgrsc.org | rsc.orgrsc.org |
| Silica-bonded S-sulfonic acid (SBSSA) | Solvent-free, room temperature | Recyclable catalyst, high yields, excellent regioselectivity. scielo.org.mx | scielo.org.mx |
| Lithium Bromide | Solvent-free | Inexpensive catalyst, forms trans-2-(aryl/alkylamino) cycloalkanols from cycloalkene oxides. rroij.com | rroij.com |
| Aqueous Ammonia with co-solvent | Isopropanol or 1,4-dioxane co-solvent | Safe and straightforward procedure for converting arylglycidols to amino alcohols. ursa.cat | ursa.cat |
Nickel-Catalyzed Enantioconvergent Substitution Reactions
Enantioconvergent catalysis offers a powerful method for synthesizing chiral molecules from racemic starting materials. In this approach, a chiral catalyst selectively reacts with both enantiomers of a racemic substrate to produce a single enantiomer of the product. Nickel-based catalytic systems have emerged as particularly effective for such transformations, especially in the synthesis of chiral amines and their derivatives. nih.govorganic-chemistry.org
The synthesis of this compound could be envisioned through a nickel-catalyzed enantioconvergent cross-coupling. nih.gov This strategy would involve the coupling of a racemic alkyl electrophile, such as a protected α-halo carbonyl compound bearing the isobutyl moiety, with an organozinc reagent that introduces the remaining carbon skeleton. organic-chemistry.orgacs.org A chiral nickel catalyst, typically composed of a nickel salt and a chiral ligand (e.g., a phosphoramidite or diamine derivative), would control the stereochemical outcome of the reaction, converting the racemic starting material into an enantioenriched product. nih.govacs.org
These methods are robust, often tolerant of various functional groups, and can proceed under mild conditions. organic-chemistry.org For instance, the enantioconvergent coupling of racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of α-amino acids with alkylzinc reagents provides access to a wide array of protected chiral amines in good yield and high enantiomeric excess. organic-chemistry.orgacs.org Adapting this methodology to the synthesis of this compound would require the design of suitable precursors where the diol functionality is either protected or installed post-coupling.
| Reaction Type | Substrates | Key Features of the Method | Reference |
|---|---|---|---|
| Decarboxylative Arylation | Isoserine-derived oxazolidine carboxylic acid and aryl iodide | Ni-electrocatalytic, modular, high stereocontrol, scalable. nih.gov | nih.gov |
| Alkyl-Alkyl Coupling | Racemic α-haloglycinates and alkylzinc reagents | Access to unnatural α-amino acids, proceeds under mild conditions, tolerant of air and moisture. nih.gov | nih.gov |
| Coupling with Alkylzinc Reagents | Racemic α-phthalimido alkyl chlorides or NHP esters of amino acids | Versatile, provides protected dialkyl carbinamines, one-pot variant available. organic-chemistry.orgacs.org | organic-chemistry.orgacs.org |
Biocatalytic and Chemoenzymatic Syntheses
Biocatalysis provides a green and highly selective alternative to traditional chemical synthesis, offering reactions under mild conditions with exceptional stereocontrol.
Enzyme Cascade Reactions for Amino-Polyol Formation (e.g., aldolase, imine reductases)
Enzymatic cascade reactions, where multiple biocatalytic steps are performed sequentially in a single pot, are highly efficient for constructing complex molecules from simple precursors. nih.govnih.gov A powerful strategy for synthesizing amino-diols involves a two-step cascade combining an aldolase and an imine reductase (IRED) or another reductive aminase. nih.govacs.org
For the synthesis of this compound, a plausible cascade would begin with an aldol addition reaction. A stereoselective aldolase, such as D-fructose-6-phosphate aldolase (FSA), could catalyze the condensation of 3-methylbutanal (isovaleraldehyde) with a C2 donor molecule like glycolaldehyde. nih.gov This step would form a 4,5-dihydroxy-6-methyl-3-heptanone intermediate, establishing the stereochemistry at the newly formed hydroxyl-bearing carbon centers.
In the second step, the ketone product from the aldol reaction would undergo reductive amination. An imine reductase (IRED) or an amine dehydrogenase (AmDH), in the presence of an amine donor (e.g., ammonia), would catalyze the formation of an imine intermediate, followed by its stereoselective reduction to the final amino-diol product. nih.govfrontiersin.org The success of this cascade hinges on the substrate specificity and stereoselectivity of the chosen enzymes and the compatibility of their optimal reaction conditions. nih.gov
Engineered Polyketide Synthase (PKS) Platforms for Branched-Chain Amino Alcohols
Polyketide synthases (PKSs) are large, modular enzyme complexes that build complex carbon skeletons from simple acyl-CoA precursors. nih.gov Advances in synthetic biology have enabled the engineering of these PKS assembly lines to produce novel, non-natural molecules, including commodity and specialty chemicals. aiche.orgnih.gov By rationally modifying and rearranging PKS modules and their constituent catalytic domains, it is possible to control the structure of the final product from the DNA sequence level. nih.gov
A hypothetical engineered PKS for the de novo synthesis of this compound could be constructed as follows:
Loading Module: A loading acyltransferase (AT) domain would be selected or engineered to specifically recognize and load isobutyryl-CoA as the starter unit, which forms the branched-chain terminus of the target molecule.
Elongation Modules: Two subsequent elongation modules would be required. Each module contains a ketosynthase (KS), an acyltransferase (AT) specific for malonyl-CoA (the extender unit), and an acyl carrier protein (ACP).
Tailoring Domains: Within the modules, specific tailoring domains would process the growing polyketide chain. Ketoreductase (KR) domains would reduce the β-keto groups to hydroxyl groups with specific stereochemistry. nih.gov The incorporation of the amine group at C3 is more challenging and could be achieved by integrating an aminotransferase domain or by engineering a non-canonical AT domain capable of incorporating a β-amino acid extender unit. lbl.gov
Release: Finally, a thioesterase (TE) domain would cleave the completed chain from the PKS, releasing the final amino alcohol product.
This approach offers exquisite control over the molecule's stereochemistry and structure but requires significant protein engineering and functional expression of large, complex enzyme systems in a suitable host organism. nih.gov
Microbial Metabolic Engineering for De Novo Production
Metabolic engineering aims to rewire the metabolism of microorganisms like Escherichia coli or Saccharomyces cerevisiae for the de novo production of desired chemicals from simple feedstocks like glucose. nih.govresearchgate.net The biosynthesis of a branched-chain amino alcohol like this compound could be achieved by designing and implementing a novel metabolic pathway. nih.gov
A potential strategy would start from a native metabolite, such as α-ketoisovalerate, a precursor to the branched-chain amino acid L-valine. The pathway could be engineered as follows:
Pathway Upregulation: Enhance the flux towards α-ketoisovalerate by overexpressing key enzymes in the upstream pathway.
Chain Elongation: Introduce heterologous enzymes to elongate the carbon chain of α-ketoisovalerate by two carbons, creating a C7 α-keto acid precursor.
Functional Group Installation: A series of engineered or heterologous enzymes would convert this precursor to the final product. This would include a decarboxylase to remove the carboxyl group, hydroxylases to install the two hydroxyl groups at C1 and C2, and an aminotransferase or amine dehydrogenase to add the amino group at the C3 position. frontiersin.org
Host Optimization: To maximize product yield, competing metabolic pathways would be deleted, and the expression of the engineered pathway enzymes would be carefully balanced to avoid the accumulation of toxic intermediates and ensure sufficient cofactor supply (e.g., NADPH). nih.gov
This whole-cell biocatalyst approach enables the sustainable production of the target molecule from renewable resources. researchgate.net
Multi-Component and One-Pot Reaction Strategies
A hypothetical MCR for the synthesis of this compound could involve the reaction of 3-methylbutanal, an amine source (like ammonia), and a C2 component that can generate the 1,2-diol moiety. For instance, a titanium-mediated radical reaction could assemble an amine, an aldehyde, and methanol to generate 1,2-amino alcohols in one pot under mild conditions. acs.org
Alternatively, a one-pot sequential strategy could be devised. beilstein-journals.org This might involve an initial aldol reaction between 3-methylbutanal and a protected C2 nucleophile, followed by in-situ deprotection and subsequent reductive amination of an intermediate ketone. While these strategies are synthetically attractive, a major hurdle is the simultaneous control of the multiple stereocenters in a single reaction vessel, which typically requires sophisticated chiral catalysts or auxiliaries.
| Methodology | Core Principle | Key Advantages | Primary Challenges |
|---|---|---|---|
| Epoxide Ring-Opening | Nucleophilic attack of an amine on a chiral epoxide. | Well-established, potential for high stereochemical transfer. | Synthesis of chiral epoxide precursor, control of regioselectivity. |
| Ni-Catalyzed Enantioconvergent Coupling | Chiral catalyst converts a racemic mixture to one product enantiomer. | Uses racemic starting materials, good functional group tolerance. | Catalyst and ligand development, substrate design. |
| Enzyme Cascade | Sequential enzymatic reactions in one pot (e.g., aldolase-IRED). | Exceptional stereoselectivity, mild aqueous conditions, green process. | Enzyme discovery and engineering, substrate scope, enzyme compatibility. |
| Engineered PKS Platform | Modular enzymatic assembly line for programmed synthesis. | Exquisite control over structure and stereochemistry from genetic code. | Complex protein engineering, functional expression in host. |
| Microbial Metabolic Engineering | Rewiring host metabolism for de novo production from simple sugars. | Sustainable and renewable production, potentially low cost. | Complex pathway design, host toxicity, low titers, cofactor imbalance. |
| Multi-Component/One-Pot Reaction | Combining multiple reactants/steps in a single operation. | High efficiency, atom economy, reduced waste and time. | Controlling multiple stereocenters simultaneously, finding compatible reactions. |
Concise Synthetic Routes to Amino Diol Scaffolds
The development of concise and efficient synthetic routes to amino diol scaffolds is a significant area of research in organic chemistry, driven by the prevalence of this motif in natural products and pharmaceutically active compounds. A common and effective strategy involves the use of readily available chiral precursors, such as amino acids, to install the required stereochemistry and functional groups. nih.gov
One conceptual approach to the synthesis of this compound could start from L-leucine, which possesses the same isobutyl group and stereocenter that could correspond to the C5 position in the target molecule. A hypothetical synthetic sequence might involve the reduction of the carboxylic acid moiety of a protected leucine derivative to an aldehyde, followed by a chain extension step, for instance, through a Wittig reaction or a Grignard addition, to introduce the remaining carbon atoms of the hexane (B92381) backbone. Subsequent stereoselective dihydroxylation of a newly formed double bond would yield the 1,2-diol. The amino group, originating from the initial amino acid, would be carried through the synthesis, often in a protected form, to be deprotected in the final steps.
Another powerful method for constructing amino diol scaffolds is through the aminohydroxylation of a suitable alkene precursor. Asymmetric aminohydroxylation, catalyzed by transition metals such as osmium or palladium, allows for the simultaneous and stereocontrolled introduction of both the amino and hydroxyl groups. For a precursor to this compound, this would involve an appropriately substituted hexene derivative. The regioselectivity and stereoselectivity of this reaction are influenced by the choice of catalyst, ligand, and nitrogen source.
Bacterial synthesis presents an alternative, biocatalytic approach to producing diols from amino acids. nih.gov While not directly demonstrated for this compound, engineered metabolic pathways in microorganisms like E. coli have been used to convert amino acids into various diols. nih.gov This methodology involves the enzymatic conversion of an amino acid through a series of steps, including decarboxylation, transamination, and reduction, to yield the corresponding diol. nih.gov
| Synthetic Strategy | Key Precursor Type | Key Transformations | Advantages |
| Chiral Pool Synthesis | Amino Acid (e.g., L-leucine) | Reduction, Chain Extension, Dihydroxylation | High stereochemical control from starting material. |
| Asymmetric Aminohydroxylation | Alkene | Catalytic introduction of amine and hydroxyl groups | High efficiency and stereoselectivity. |
| Biocatalysis | Amino Acid | Enzymatic conversions in engineered microbes | Potentially sustainable and environmentally friendly. nih.gov |
Protective Group Chemistry for Selective Functionalization
Given the multiple reactive sites in this compound—the amino group and the two hydroxyl groups—the use of protecting groups is indispensable for achieving selective functionalization of the molecule. bham.ac.uk A well-designed protecting group strategy allows for the modification of one part of the molecule while the other functional groups remain inert.
Orthogonal protection is a strategy that employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others. iris-biotech.debiosynth.com This is particularly crucial in the synthesis and subsequent modification of complex molecules like this compound. nih.govmdpi.com
For the amino group, common protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable under a wide range of conditions but is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de The Cbz group, on the other hand, is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.
For the hydroxyl groups, a variety of protecting groups are available. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are frequently used. These groups are stable to many reaction conditions but can be removed by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). Benzyl ethers (Bn) are another option, offering stability to both acidic and basic conditions and are typically removed by hydrogenolysis.
An orthogonal protection scheme for this compound could involve protecting the amino group as a Boc carbamate and the hydroxyl groups as TBDMS ethers. This would allow for the selective deprotection of the amino group with acid, leaving the silyl-protected diol intact for further reactions. Conversely, treatment with TBAF would deprotect the diol while the Boc-protected amine remains untouched.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal to |
| Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Cbz, TBDMS, Bn |
| Amino | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) | Boc, TBDMS |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride Ion (e.g., TBAF) | Boc, Cbz, Bn |
| Hydroxyl | Benzyl | Bn | Catalytic Hydrogenation (H₂, Pd/C) | Boc, TBDMS |
The vicinal diol moiety of this compound is particularly amenable to protection as a cyclic acetal or ketal. libretexts.org This strategy involves reacting the diol with an aldehyde or a ketone, typically in the presence of an acid catalyst, to form a five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring. total-synthesis.comorganic-chemistry.org This method is highly efficient for protecting 1,2- and 1,3-diols.
A common reagent for this purpose is 2,2-dimethoxypropane, which reacts with the diol in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (TsOH) to form an acetonide (a dimethyl-substituted ketal). The formation of this cyclic ketal is a reversible process, and the equilibrium is typically driven towards the product by removing the methanol byproduct. libretexts.org
Cyclic acetals and ketals are stable under basic, nucleophilic, and reductive conditions, making them excellent protecting groups for diols during reactions involving other parts of the molecule, such as modifications of the amino group. libretexts.orgchemistrysteps.com Deprotection is readily achieved by treatment with aqueous acid, which hydrolyzes the acetal or ketal back to the diol. total-synthesis.com
| Diol Protecting Group | Reagents for Formation | Typical Conditions for Formation | Conditions for Cleavage |
| Acetonide | 2,2-Dimethoxypropane | Catalytic TsOH, Acetone (B3395972) | Aqueous Acid (e.g., aq. HCl) |
| Benzylidene acetal | Benzaldehyde dimethyl acetal | Catalytic TsOH | Catalytic Hydrogenation or Aqueous Acid |
This strategic use of protective groups, particularly the orthogonal protection of the amino and hydroxyl functionalities and the formation of cyclic acetals for the diol, is fundamental to the successful synthesis and manipulation of this compound and related complex amino diol structures.
Chemical Transformations and Derivatizations of 3 Amino 5 Methylhexane 1,2 Diol
Reactions at the Primary Amine Moiety
The primary amine group in 3-Amino-5-methylhexane-1,2-diol is a key site for nucleophilic reactions, allowing for the introduction of a wide array of substituents.
Acylation, Alkylation, and Functional Group Interconversions
Acylation: The primary amine readily undergoes acylation with various acylating agents such as acyl chlorides and carboxylic anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for introducing protecting groups. The reaction typically proceeds under basic conditions to neutralize the acid byproduct. For instance, the reaction with acetic anhydride (B1165640) would yield the N-acetyl derivative.
Alkylation: Selective mono-N-alkylation of primary amines in the presence of other nucleophilic groups like hydroxyls can be challenging as the resulting secondary amine is often more reactive than the starting primary amine. chegg.com However, methods for the selective mono-N-alkylation of amino alcohols have been developed. One such method involves the use of 9-borabicyclononane (B1260311) (9-BBN) to form a stable chelate with the amino alcohol, which then allows for selective alkylation of the amine. chegg.comnih.gov This approach could potentially be applied to this compound to yield mono-N-alkylated derivatives.
Functional Group Interconversions: The primary amino group can be converted into other functional groups. For example, it can be transformed into an azide (B81097) or, through diazotization followed by substitution, into a variety of other functionalities. However, such reactions would need to be carefully controlled to avoid side reactions with the diol moiety.
Reactions at the Vicinal Diol Moiety
The vicinal diol, consisting of a primary and a secondary alcohol, offers a platform for a range of transformations, including selective oxidation, reduction, and the formation of cyclic derivatives.
Selective Oxidation and Reduction Reactions
Selective Oxidation: The selective oxidation of one of the hydroxyl groups in the presence of the other and the primary amine is a significant synthetic challenge. The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using specific oxidizing agents under controlled conditions. Conversely, the secondary alcohol can be oxidized to a ketone. For example, the related compound (3R)-3-amino-5-methylhexan-2-one is a known ketone derivative, suggesting the feasibility of oxidizing the secondary alcohol of a corresponding diol. The choice of oxidant and reaction conditions is crucial to achieve the desired selectivity and to prevent cleavage of the vicinal diol. Reagents like NaBrO3/NaHSO3 have been shown to selectively oxidize vicinal diols to α-hydroxy ketones. uni-muenchen.de Oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups can also be achieved using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), which would result in the formation of two carbonyl compounds. bldpharm.comwada-ama.org
Reduction: While the hydroxyl groups are already in a reduced state, the corresponding keto- or aldehyde-derivatives can be reduced back to the diol. For instance, the reduction of (3R)-3-amino-5-methylhexan-2-one with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield (3R)-3-amino-5-methylhexan-2-ol. The stereochemical outcome of such a reduction would depend on the reagent and the substrate.
Cyclic Derivative Formation
The 1,2-diol functionality is well-suited for the formation of cyclic derivatives, which can serve as protecting groups for the diol or as a scaffold for further synthetic modifications.
Cyclic Acetals and Ketals: In the presence of an acid catalyst, vicinal diols react with aldehydes and ketones to form cyclic acetals and ketals, respectively. rsc.orgacs.org For example, reaction of this compound with acetone (B3395972) in the presence of an acid catalyst would yield a cyclic ketal (an isopropylidene derivative). These cyclic derivatives are generally stable under neutral and basic conditions, making them effective protecting groups for the diol moiety.
Modifications of the Methyl and Hexane (B92381) Backbone
Modification of the hydrocarbon backbone of this compound is more challenging and generally requires more complex synthetic strategies. Such modifications would involve the formation of new carbon-carbon bonds or the rearrangement of the existing carbon skeleton.
While direct methods for modifying the hexane backbone of this specific molecule are not readily found in the literature, analogous transformations in other systems can be considered. For instance, strategies involving the functionalization of C-H bonds or the use of radical reactions could potentially be employed to introduce new substituents onto the hexane chain. However, achieving selectivity in such reactions would be a significant hurdle due to the presence of multiple C-H bonds.
More feasible approaches to obtaining analogs with modified backbones would likely involve a de novo synthesis starting from different precursors, rather than a direct modification of the pre-existing this compound structure.
Advanced Spectroscopic and Structural Characterization of 3 Amino 5 Methylhexane 1,2 Diol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about the stereochemistry of the molecule.
One-dimensional NMR provides fundamental information about the chemical environment of each nucleus. In the ¹H NMR spectrum of 3-Amino-5-methylhexane-1,2-diol, the chemical shifts, multiplicities, and coupling constants of the proton signals are indicative of their connectivity and spatial relationships. For instance, the protons of the methyl groups would appear as doublets due to coupling with their adjacent methine protons. The diastereotopic protons of the methylene (B1212753) groups would exhibit complex splitting patterns.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals are characteristic of their hybridization and the nature of their substituents. For example, the carbons bonded to the hydroxyl and amino groups would be deshielded and appear at higher chemical shifts.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 3.45 | dd | 11.2, 4.5 | 65.8 |
| 3.60 | dd | 11.2, 3.0 | ||
| 2 | 3.80 | m | 74.2 | |
| 3 | 3.10 | m | 58.5 | |
| 4 | 1.40 | m | 40.1 | |
| 1.60 | m | |||
| 5 | 1.75 | m | 31.5 | |
| 6 | 0.90 | d | 6.8 | 22.5 |
| 7 (5-CH₃) | 0.92 | d | 6.8 | 23.0 |
Note: This is a hypothetical data table for illustrative purposes.
Two-dimensional NMR techniques are essential for unambiguously assigning the complex NMR spectra of molecules like this compound. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. youtube.com Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the carbon skeleton's proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons directly to the carbons they are attached to. sdsu.edu This is a powerful tool for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for piecing together the molecular structure by connecting different spin systems identified in the COSY spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. researchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This is particularly important for determining the relative stereochemistry of the chiral centers.
To determine the enantiomeric purity of this compound, chiral solvating agents (CSAs) can be employed in NMR spectroscopy. unipi.itnih.gov CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. unipi.itnih.gov This interaction leads to a differentiation in the chemical shifts of the corresponding protons or carbons of the two enantiomers in the NMR spectrum, allowing for their quantification. unipi.itnih.govpsu.edu The choice of CSA depends on the functional groups present in the analyte; for an amino alcohol, CSAs capable of hydrogen bonding and other non-covalent interactions would be most effective. nih.gov
Mass Spectrometry for Molecular Structure and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the case of this compound, characteristic fragmentation pathways would involve the cleavage of C-C bonds and the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃). The fragmentation of similar aliphatic amino acids often results in the loss of water and carbon monoxide. nih.gov The fragmentation of N-alkyl-N-perfluoroacyl-α-amino acids has been shown to produce cyanide cations. nih.gov The fragmentation of 3-methylhexane (B165618) typically shows a base peak at m/z 43, corresponding to a propyl fragment. docbrown.info
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Possible Origin |
| 147 | [M]⁺ | Molecular Ion |
| 130 | [M - NH₃]⁺ | Loss of ammonia |
| 129 | [M - H₂O]⁺ | Loss of water |
| 112 | [M - H₂O - NH₃]⁺ | Loss of water and ammonia |
| 87 | [C₄H₉O₂]⁺ | Cleavage of C3-C4 bond |
| 74 | [C₃H₈NO]⁺ | Cleavage of C2-C3 bond |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Note: This is a plausible data table for illustrative purposes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), amine (N-H), and aliphatic C-H bonds.
Table 3: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3300-3500 (medium) |
| C-H (Alkane) | Stretching | 2850-2960 (strong) |
| N-H (Amine) | Bending | 1590-1650 (variable) |
| C-O (Alcohol) | Stretching | 1050-1260 (strong) |
Note: These are expected frequency ranges and may vary slightly.
X-ray Crystallography for Absolute Configuration Determination
While NMR techniques can provide the relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral compound, provided that a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial arrangement of all atoms, including their absolute stereochemistry. This technique would be invaluable for unequivocally assigning the (R) or (S) configuration to each of the chiral centers in this compound.
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Analysis
The stereochemistry of this compound is a critical determinant of its biological activity and physical properties. Optical rotation and circular dichroism (CD) spectroscopy are powerful, non-destructive techniques employed to probe the chiral nature of molecules, providing valuable insights into their three-dimensional structure. These methods are instrumental in determining the absolute configuration and enantiomeric purity of chiral compounds like this compound and its analogs.
Optical rotatory dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.netwikipedia.org Chiral molecules, by definition, are not superimposable on their mirror images and exhibit optical activity, meaning they rotate the plane of polarized light. wikipedia.org The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions of temperature, solvent, and wavelength. Typically, measurements are taken at the sodium D-line (589.3 nm). libretexts.org For a pair of enantiomers, the specific rotation will have an equal magnitude but opposite sign.
Circular dichroism (CD) spectroscopy is an absorption spectroscopy method that relies on the differential absorption of left and right circularly polarized light by chiral molecules. nih.govyoutube.com An optically active compound will absorb the two components of circularly polarized light to different extents. libretexts.orgmgcub.ac.in A CD spectrum is a plot of the difference in absorbance (ΔA = AL - AR) versus wavelength. This technique is particularly sensitive to the spatial arrangement of atoms and functional groups around a stereocenter.
A key phenomenon observed in both ORD and CD spectroscopy is the Cotton effect, which occurs in the spectral region where the molecule has an absorption band. slideshare.netlibretexts.org The Cotton effect is characterized by the combination of anomalous dispersion and circular dichroism. In an ORD spectrum, this manifests as a peak and a trough near the absorption maximum, while in a CD spectrum, it appears as a positive or negative band. slideshare.net The sign and shape of the Cotton effect are directly related to the stereochemistry of the molecule.
For amino alcohols such as this compound, the chromophores present (hydroxyl and amino groups) have weak electronic transitions in the accessible UV region. However, derivatization with a chromophoric group can be employed to enhance the CD signal, allowing for more straightforward stereochemical analysis. nsf.govnih.gov For instance, the formation of Schiff bases or carbamates with aromatic aldehydes or isocyanates can introduce a strong chromophore, leading to distinct CD signals that can be correlated with the absolute configuration of the amino alcohol. nsf.govnih.gov
Vibrational Circular Dichroism (VCD) is an advanced chiroptical technique that measures the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. nih.govnih.gov VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization. youtube.comresearchgate.net The experimental VCD spectrum is compared with a theoretically calculated spectrum for a known absolute configuration to make an unambiguous assignment. schrodinger.com
| Compound | Specific Rotation [α]D20 (c=1, MeOH) | CD Spectroscopy (λmax, nm) | Cotton Effect |
| (2R,3S)-3-Amino-5-methylhexane-1,2-diol | +15.2° | 215 | Positive |
| (2S,3R)-3-Amino-5-methylhexane-1,2-diol | -15.1° | 215 | Negative |
| Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values for analogous amino diol compounds. |
The determination of the absolute configuration of this compound and its analogs through these chiroptical methods is crucial for understanding their structure-activity relationships and for ensuring the stereochemical purity of synthetic samples.
Theoretical and Computational Chemistry Studies on 3 Amino 5 Methylhexane 1,2 Diol
Quantum Chemical Calculations for Molecular Geometry and Electronic Properties
No published studies containing specific quantum chemical calculations for the molecular geometry and electronic properties of 3-Amino-5-methylhexane-1,2-diol are currently available.
Density Functional Theory (DFT) Applications
There are no specific Density Functional Theory (DFT) studies focused on this compound in the existing literature.
Ab Initio Methods
No dedicated ab initio computational studies for this compound have been found in the scientific literature.
Conformational Analysis and Energy Minima Mapping
A detailed conformational analysis and energy minima mapping for this compound are not available in published research.
Reaction Mechanism Elucidation and Transition State Analysis
There is no available research on the elucidation of reaction mechanisms or transition state analysis involving this compound.
Prediction of Spectroscopic Parameters
No studies have been published that focus on the theoretical prediction of spectroscopic parameters for this compound.
Molecular Modeling for Intermolecular Interactions
There is no available literature on the molecular modeling of intermolecular interactions of this compound.
Applications of 3 Amino 5 Methylhexane 1,2 Diol As a Chiral Building Block
Role in Complex Organic Molecule Synthesis
Chiral 1,2-aminodiols are fundamental synthons in the construction of complex molecules, including pharmaceuticals and other biologically active compounds. Their bifunctional nature, possessing both an amino and two hydroxyl groups, allows for sequential and regioselective chemical transformations. In a hypothetical scenario, 3-Amino-5-methylhexane-1,2-diol could serve as a key fragment for introducing a specific stereochemical arrangement into a larger target molecule. The stereocenters inherent in the aminodiol would be transferred to the final product, influencing its biological activity.
Precursor for Natural Product Derivatives
Natural products often contain intricate stereochemical architectures. Chiral building blocks derived from readily available starting materials are crucial for the synthesis of natural product analogues. While no specific examples exist for this compound, similar aminodiols are known to be precursors for derivatives of compounds like cytoxazone, a microbial metabolite. The synthesis of such derivatives allows for the exploration of structure-activity relationships and the development of new therapeutic agents.
Ligand and Auxiliary in Asymmetric Catalysis
The vicinal amino and hydroxyl groups in chiral 1,2-aminodiols make them excellent candidates for the synthesis of chiral ligands and auxiliaries for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction. For instance, aminodiol-derived ligands are often employed in reactions such as the enantioselective addition of organozinc reagents to aldehydes.
Table 1: Potential Asymmetric Catalysis Applications for Ligands Derived from this compound
| Reaction Type | Metal Catalyst | Potential Product |
|---|---|---|
| Enantioselective Alkylation | Diethylzinc | Chiral secondary alcohols |
| Asymmetric Reduction | Borane | Chiral amino alcohols |
Scaffolds for Chemical Library Generation
The structural framework of this compound, with its multiple functional groups, could theoretically serve as a scaffold for the generation of chemical libraries. By systematically modifying the amino and hydroxyl groups, a diverse collection of related molecules can be synthesized. This approach is central to drug discovery, as it allows for the rapid screening of a large number of compounds for biological activity. The specific stereochemistry of the this compound scaffold would impart a defined three-dimensional shape to the library members.
Future Research Directions and Emerging Paradigms
Development of Highly Convergent and Atom-Economical Syntheses
Future synthetic strategies for 3-Amino-5-methylhexane-1,2-diol will prioritize convergence and atom economy, moving away from lengthy, linear sequences that often involve extensive use of protecting groups and generate significant waste.
A promising approach is the adoption of catalytic redox-neutral procedures , such as the asymmetric borrowing hydrogen (ABH) pathway. This method allows for the direct amination of diols, offering a step- and atom-economical route to vicinal amino alcohols. americanpharmaceuticalreview.com For the synthesis of this compound, this could involve the conversion of a suitable α-tertiary 1,2-diol precursor.
Another convergent strategy involves the chemoselective electrocatalytic radical cross-coupling of a serine-derived chiral carboxylic acid. This method provides a modular and general route to a diverse range of substituted amino alcohols. nih.gov The application of this technique to precursors of this compound could significantly streamline its synthesis.
Three-component stereoselective enzymatic synthesis represents another frontier. By combining biocatalytic aldol reactions with reductive aminations, complex amino diols can be synthesized from simple, prochiral starting materials without the need for intermediate isolation. spectroscopyonline.com This approach avoids the cross-reactivity issues often encountered in traditional multi-step syntheses.
| Synthesis Strategy | Key Advantages for this compound | Potential Precursors |
| Asymmetric Borrowing Hydrogen (ABH) | High atom economy, redox-neutral, direct amination. | 5-methylhexane-1,2,3-triol |
| Electrocatalytic Radical Cross-Coupling | Modular, avoids protecting groups, high stereoselectivity. | Serine-derived chiral synthons |
| Three-Component Enzymatic Synthesis | Convergent, high stereoselectivity, mild reaction conditions. | Prochiral aldehydes, hydroxy ketones, and amines |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for this compound with continuous flow chemistry and automated platforms offers numerous advantages over traditional batch processing. Flow chemistry provides enhanced control over reaction parameters, improved safety, and the potential for seamless multi-step synthesis.
For the synthesis of chiral amino alcohols, multi-enzyme cascade reactions can be effectively performed in continuous-flow microreactor systems . nih.govnih.gov This setup allows for the optimization of reaction conditions for each enzymatic step, leading to higher yields and purity of the final product. The synthesis of this compound could be envisioned through a two-step enzymatic process in a flow system, minimizing manual intervention and improving reproducibility.
Automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes. These systems can perform a wide range of reactions, from small-scale screening to larger-scale production, with minimal human intervention. The robust and scalable nature of electrocatalytic methods, for instance, makes them well-suited for integration into gram-scale flow reactions . nih.gov
| Technology | Benefits for this compound Synthesis | Key Features |
| Continuous Flow Chemistry | Improved reaction control, enhanced safety, scalability. | Microreactors, precise temperature and pressure control. |
| Automated Synthesis Platforms | High-throughput screening, rapid optimization, reduced labor. | Robotic liquid handling, automated workup and analysis. |
| Integrated Flow-Automation | Seamless multi-step synthesis, real-time monitoring and control. | Combination of flow reactors with automated control systems. |
Exploration of Sustainable and Green Chemistry Methodologies
Future research will increasingly focus on developing environmentally benign methods for the synthesis of this compound. This involves the use of renewable feedstocks, enzymatic catalysis, and the reduction or elimination of hazardous solvents and reagents.
Biocatalysis is a cornerstone of green chemistry, offering mild reaction conditions and high selectivity. spectroscopyonline.com Engineered enzyme cascades can be developed for the selective conversion of biomass-derived diols into amino alcohols. rsc.org This approach could provide a sustainable route to the precursors of this compound. For example, a two-enzyme cascade could be designed to convert a suitable C7 diol, potentially derived from renewable resources, into the corresponding amino alcohol.
Solvent-free synthesis is another key aspect of green chemistry. Research into solvent-free methods for the synthesis of amino alcohols and amino diols is an active area. masterorganicchemistry.com Exploring such conditions for the key steps in the synthesis of this compound would significantly reduce the environmental impact of its production.
Furthermore, the development of electrochemical synthetic strategies using sustainable carbon sources represents a greener approach for the production of amino acids and their derivatives. frontiersin.org This methodology takes advantage of both oxidation and reduction reactions in a single flow cell, offering a highly efficient and environmentally friendly alternative to traditional methods.
| Green Chemistry Approach | Application to this compound | Environmental Benefits |
| Biocatalysis | Use of engineered enzymes for selective amination of diol precursors. | Mild conditions, reduced waste, use of renewable feedstocks. |
| Solvent-Free Synthesis | Performing key reaction steps without the use of organic solvents. | Reduced solvent waste, improved safety. |
| Electrosynthesis | Electrochemical conversion of biomass-derived intermediates. | Use of electricity as a green reagent, high energy efficiency. |
Computational Design of Tailored Reactivity and Selectivity
Computational chemistry is becoming an indispensable tool for the rational design of catalysts and the prediction of reaction outcomes. For the synthesis of a specific stereoisomer of this compound, computational methods can be employed to design catalysts that favor the desired stereochemical pathway.
Mechanism-guided computational design can be used to engineer enzymes with enhanced activity and selectivity for specific substrates. For instance, computational modeling can guide the rational design of amine dehydrogenases to improve their catalytic efficiency in the synthesis of chiral amino alcohols. researchgate.net This approach could be used to develop a highly selective biocatalyst for the synthesis of this compound.
Automated reactivity prediction programs can be used to evaluate the energy barriers for various virtual substrates and reaction pathways. This allows for the in-silico design of optimal substrates and reaction conditions to achieve the desired stereoselectivity in complex reactions. For the synthesis of this compound, this could involve the computational screening of different chiral ligands or catalysts to identify the most effective system for achieving the desired diastereoselectivity.
| Computational Method | Application in Synthesis of this compound | Predicted Outcome |
| Mechanism-Guided Enzyme Design | Engineering of amine dehydrogenases for improved activity and stereoselectivity. | Highly efficient and selective biocatalyst for the target molecule. |
| Automated Reactivity Prediction | In-silico screening of catalysts and substrates for optimal reaction pathways. | Identification of the most favorable conditions for desired stereoisomer. |
| Transition State Modeling | Understanding the origins of stereoselectivity in catalytic reactions. | Rational design of catalysts with enhanced stereocontrol. |
Novel Spectroscopic Probes for In-Situ Reaction Monitoring
The development of advanced analytical techniques for real-time, in-situ monitoring of chemical reactions is crucial for process optimization and control. For the stereoselective synthesis of this compound, novel spectroscopic probes that can provide information on both chemical conversion and enantiomeric excess are highly desirable.
Enantioselective Raman (esR) spectroscopy is an emerging technique that has the potential for inline process monitoring of chiral molecules. americanpharmaceuticalreview.com Unlike conventional Raman spectroscopy, esR can discriminate between enantiomers, providing both qualitative and quantitative information about the chiral composition of a sample in real-time. americanpharmaceuticalreview.com This would be invaluable for monitoring the progress of the asymmetric synthesis of this compound.
Fluorescence-based probes offer another avenue for the real-time analysis of chiral amino alcohols. Certain fluorescent probes exhibit enantioselective fluorescence enhancement in the presence of specific amino alcohols, allowing for the rapid determination of enantiomeric composition. The development of a specific fluorescent probe for this compound could enable high-throughput screening of reaction conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy , coupled with chiral derivatizing agents, can be used to monitor the formation of diastereomeric products in real-time. nih.gov While this is an established technique, future developments may focus on more sensitive and rapid NMR methods for in-situ analysis.
| Spectroscopic Probe | Information Provided | Application to this compound Synthesis |
| Enantioselective Raman (esR) | Real-time concentration and enantiomeric excess. | Inline monitoring of asymmetric reactions to ensure stereochemical purity. |
| Fluorescence Probes | Enantiomeric composition through fluorescence intensity changes. | High-throughput screening of catalysts and reaction conditions. |
| Chiral NMR Spectroscopy | Diastereomeric ratios and structural information. | In-situ monitoring of reaction kinetics and stereoselectivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
